molecular formula C20H20ClNO3 B4891579 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline

8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline

Cat. No. B4891579
M. Wt: 357.8 g/mol
InChI Key: XODXDPNAXXMRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline, also known as CMEQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CMEQ belongs to the family of quinoline derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline is not fully understood. However, it has been suggested that 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline may exert its neuroprotective effects by modulating the activity of certain enzymes and receptors in the brain. For example, 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory. 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to have a variety of biochemical and physiological effects. For example, 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to increase the levels of certain antioxidants in the brain, such as glutathione, which may contribute to its neuroprotective effects. 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has also been shown to decrease the levels of certain inflammatory cytokines in the brain, such as tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline in lab experiments is that it has been extensively studied for its pharmacological properties, which makes it a well-characterized compound. Additionally, 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which makes it a promising compound for further study. However, one limitation of using 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline. One direction is to further investigate its mechanism of action, which may provide insights into its neuroprotective and anti-inflammatory effects. Another direction is to study the effects of 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline in different animal models of neurodegenerative diseases, as well as in human clinical trials. Additionally, it may be interesting to study the effects of 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline in combination with other compounds that have neuroprotective properties, such as curcumin or resveratrol.

Synthesis Methods

The synthesis of 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline involves the reaction of 4-chloro-3-methylphenol with ethylene oxide in the presence of potassium hydroxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again in the presence of potassium hydroxide to form 2-(2-(4-chloro-3-methylphenoxy)ethoxy)ethanol. Finally, 2-(2-(4-chloro-3-methylphenoxy)ethoxy)ethanol is reacted with 8-hydroxyquinoline in the presence of triethylamine to form 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline.

Scientific Research Applications

8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has been studied for its potential applications in the field of neuroscience. Specifically, 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

properties

IUPAC Name

8-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-15-14-17(7-8-18(15)21)24-12-10-23-11-13-25-19-6-2-4-16-5-3-9-22-20(16)19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODXDPNAXXMRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-[2-(4-Chloro-3-methylphenoxy)ethoxy]ethoxy]quinoline

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